

Quantitative Data Summary for Citalopram-d6

Methods

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Compound Focus: Citalopram-d6

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The table below summarizes key parameters and performance data from validated methods that utilize **Citalopram-d6** as an internal standard.

Analytical Technique	Validation Parameters & Results	Sample Matrix	Key Experimental Findings	Source Reference
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| **Quantitative MALDI-MSI** [1] | **Full validation:** Selectivity, accuracy, precision, recovery, linearity, sensitivity, reproducibility. **Cross-validated with:** LC-MS/MS. **Result:** No significant difference from LC-MS/MS reference method. | Mouse brain tissue sections | Applied calibration standards and homogeneously applied **Citalopram-d6** for normalization. Achieved accurate spatial quantification. | [1] | | **LC-MS/MS (Clinical Assay)** [2] | **Analyte:** Citalopram (**Citalopram-d6** used as Internal Standard). **Linearity:** $R^2 \geq 0.99$. **Precision:** % CV $\leq 20\%$. **Range:** 1.0 to 230 ng/mL. | Human serum | Method designed for simultaneous quantification of 4 antidepressant classes. Validated for precision and accuracy across the therapeutic range. | [2] | | **LC-MS/MS (Postmortem)** [3] | **Analyte:** Citalopram (**Citalopram-d6** used as Internal Standard). **Validation:** Compliant with European Medicines Agency guidelines. **Specificity:** High, in a multi-analyte panel. | Human plasma | Utilized for high-throughput analysis. Method robustness confirmed with internal calibration and quality controls in each batch. | [3] |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison table.

Protocol for Quantitative MALDI-MSI Cross-Validation

This protocol is adapted from a study that performed a full cross-validation of a MALDI-MSI method for citalopram in mouse brain against LC-MS/MS [1].

- **Chemicals and Reagents:** S-citalopram oxalate (analyte), (\pm)-**citalopram-d6** oxalate (internal standard for MSI), 2,5-dihydroxybenzoic acid (DHB) or reactive matrix FMP-10 [1].
- **Standard Preparation:** A stock solution of citalopram (2 mM) was prepared in methanol. A dilution series of calibration standards (2.5 to 20 μ M) and quality control (QC) samples were prepared in 50% (by weight) methanol. The internal standard solution (5.0 μ M **citalopram-d6**) and DHB matrix (35 mg/mL) were prepared in 50% acetonitrile with 0.2% TFA [1].
- **Tissue Preparation:** Coronal mouse brain sections (14 μ m thickness) were cut using a cryomicrotome from animals dosed in vivo with citalopram or saline [1].
- **Calibration & IS Application (Optimized Protocol):** The dilution series of calibration standards was applied to the tissue, followed by a homogeneous application of the **citalopram-d6** internal standard, and finally, the matrix was applied on top [1].
- **Instrumentation & Analysis:** Analysis was performed on two types of MALDI-MSI instruments with different mass analyzers: Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FTICR). The signal normalized by the **citalopram-d6** IS was used for quantification [1].
- **Cross-Validation:** The quantitative results from both MALDI-MSI instruments were compared to those from a validated LC-MS/MS method on the same tissue. No significant difference was found between the methods [1].

Protocol for Automated LC-MS/MS Clinical Assay

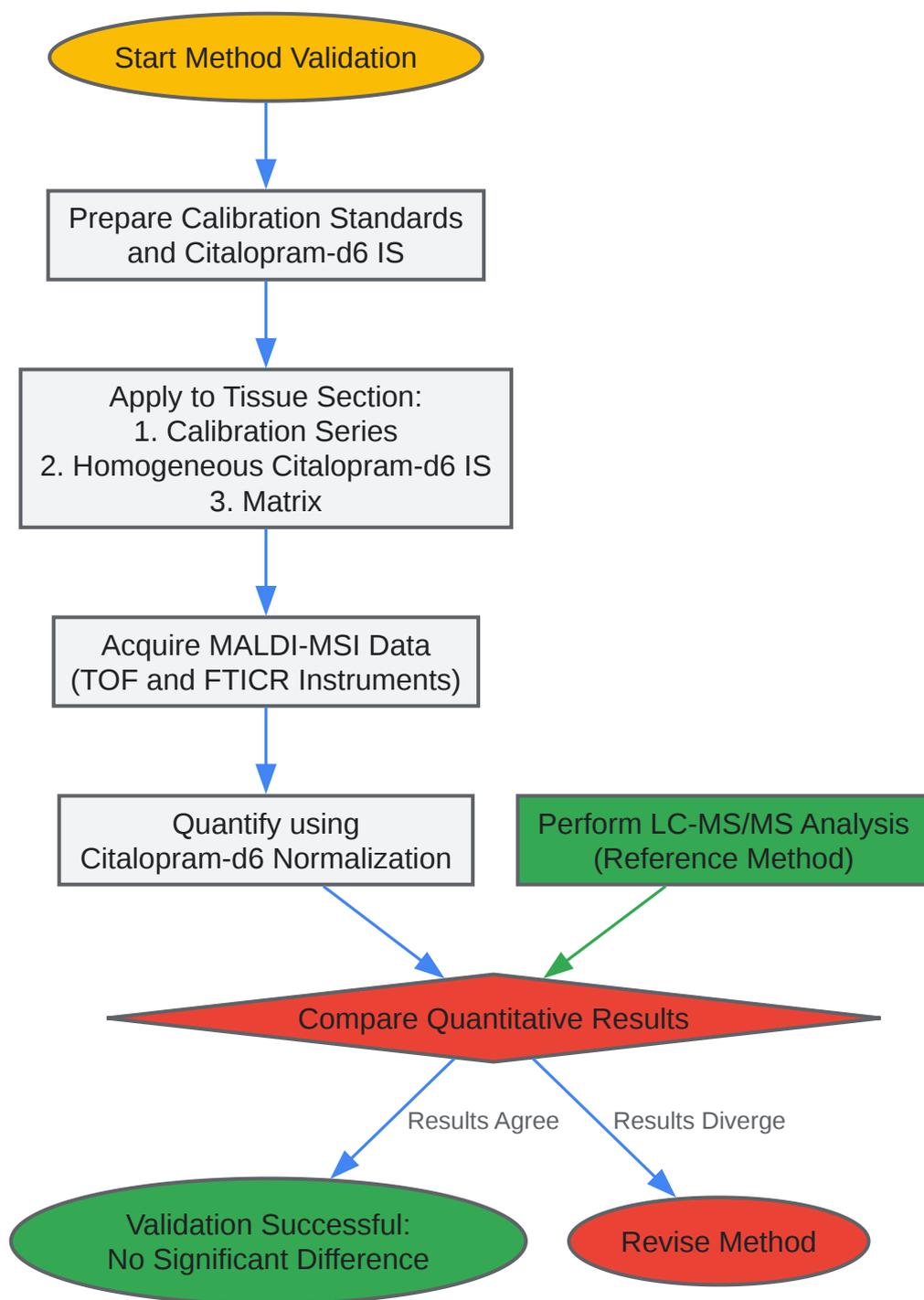
This method details a simultaneous quantification assay for multiple antidepressants, using **Citalopram-d6** as an internal standard for citalopram [2] [3].

- **Chemicals and Reagents:** Citalopram certified reference material and **Citalopram-d6** (internal standard). LC-MS grade water, acetonitrile, and methanol [2].
- **Sample Preparation (Automated):** The protocol is automated using a robotic liquid handler (e.g., JANUS G3).
 - **Step 1:** Mix 20 μ L of human serum with 100 μ L of a diluent/internal standard solution (containing **Citalopram-d6**) [2].
 - **Step 2:** Shake the plate for 5 minutes at 800 RPM at 25°C [2].

- **Step 3:** Centrifuge at 4600 RPM at 0°C for 10 minutes [2].
- **Step 4:** Collect 50 µL of the supernatant for analysis [2].
- **LC-MS/MS Analysis:**
 - **Chromatography:** Utilizes a UPLC BEH C18 column with a mobile phase gradient [3].
 - **Mass Spectrometry:** Detection is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high specificity [2] [3].
- **Validation:** The method was validated for linearity ($R^2 \geq 0.99$), precision ($\% CV \leq 20\%$), and accuracy across the specified range (1–230 ng/mL) [2]. The assay for **Citalopram-d6** itself was validated according to EMA guidelines, with internal calibration and quality control samples in each batch [3].

Workflow Visualization

The following diagram illustrates the logical sequence and key decision points in the cross-validation process for the MALDI-MSI method:



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Key Insights for Researchers

Based on the assembled data, here are the core performance and application insights:

- **Citalopram-d6 is a Versatile Internal Standard:** The data confirms its effective use in both **LC-MS/MS** for high-throughput serum/plasma analysis and **MALDI-MSI** for spatially resolved quantification in tissue, demonstrating its versatility across different technical challenges [1] [2] [3].
- **MALDI-MSI is a Validated Quantitative Tool:** The cross-validation study provides a strong blueprint for moving MALDI-MSI from a qualitative imaging technique to a **fully quantitative method**, with **Citalopram-d6** playing a critical role in ensuring accuracy comparable to LC-MS/MS [1].
- **Automation is Feasible for Clinical Translation:** The LC-MS/MS protocol highlights that complex sample preparation for **Citalopram-d6**-assisted assays can be **successfully automated**, which is a crucial step for translating such methods into clinical settings for therapeutic drug monitoring [2].

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